molecular formula C21H22FN3O4S2 B2715709 3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897478-04-5

3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2715709
CAS No.: 897478-04-5
M. Wt: 463.54
InChI Key: LFFPRLZXHLNLCQ-UHFFFAOYSA-N
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Description

This compound features a propan-1-one core substituted with a 4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine moiety at the 1-position and a 4-fluorobenzenesulfonyl group at the 3-position. The benzothiazole ring system is known for its bioisosteric properties, often enhancing binding affinity to biological targets such as kinases or neurotransmitter receptors . The 4-methoxy group on the benzothiazole likely modulates electronic effects and lipophilicity, while the 4-fluorobenzenesulfonyl group may improve metabolic stability compared to non-fluorinated analogs . Piperazine derivatives are frequently employed in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2/c1-29-17-3-2-4-18-20(17)23-21(30-18)25-12-10-24(11-13-25)19(26)9-14-31(27,28)16-7-5-15(22)6-8-16/h2-8H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFPRLZXHLNLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the methoxy group, and the attachment of the piperazine ring with the fluorophenyl sulfonyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The methoxy group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds containing benzothiazole and piperazine derivatives have shown promise in anticancer applications. For instance, similar compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various pathogens by inhibiting bacterial folate synthesis, which is essential for DNA replication.

3. Neuropharmacological Effects
Benzothiazole derivatives are often investigated for their neuroprotective effects. They may act on neurotransmitter systems or provide protection against neurodegenerative processes, making them candidates for treating conditions such as Alzheimer's disease or other cognitive disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Interaction studies may include:

  • Binding affinity assays: These assays determine how effectively the compound binds to specific receptors or enzymes.
  • In vitro studies: Testing the compound's effects on cultured cells can provide insights into its biological activity and mechanism of action.

Case Studies

Several studies highlight the potential applications of compounds similar in structure to 3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one :

Study Focus Findings
Study AAnticancerDemonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with benzothiazole derivatives.
Study BAntimicrobialIdentified strong antimicrobial activity against Staphylococcus aureus using sulfonamide-based compounds.
Study CNeuropharmacologyShowed neuroprotective effects in animal models of Alzheimer's disease via modulation of neurotransmitter levels.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl sulfonyl group and the piperazine ring are likely to play key roles in its biological activity. The compound may bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analysis

  • Fluorinated Substituents: The target compound’s 4-fluorobenzenesulfonyl group distinguishes it from analogs with fluorobenzoyl (e.g., ) or fluorobenzyl (e.g., ) groups.
  • Benzothiazole Modifications : Unlike simpler benzothiazole derivatives (e.g., ), the 4-methoxy substitution on the benzothiazole ring in the target compound may improve solubility and reduce oxidative metabolism .
  • Piperazine Linkers : The piperazine moiety in the target compound is substituted with a benzothiazole, whereas analogs feature phenyl (), biphenyl (), or thiophene () groups. Such variations influence steric bulk and electronic interactions with targets.

Pharmacological Considerations

  • Kinase/Receptor Targeting : Piperazine-benzothiazole hybrids are often explored as kinase inhibitors (e.g., JAK/STAT, EGFR) or serotonin/dopamine receptor modulators. The sulfonyl group in the target compound may confer selectivity for sulfhydryl-containing enzymes .
  • Metabolic Stability: Fluorine atoms and methoxy groups generally enhance metabolic resistance. The target compound’s design may address limitations of non-fluorinated analogs, such as rapid clearance .

Biological Activity

The compound 3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS Number: 897478-04-5) is a synthetic organic molecule with potential pharmacological applications. Its unique structural features, including a sulfonyl group and a piperazine moiety linked to a benzothiazole derivative, suggest diverse biological activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O4S2C_{21}H_{22}FN_{3}O_{4}S_{2} with a molecular weight of approximately 463.5 g/mol. The structural representation highlights the functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H22FN3O4S2
Molecular Weight463.5 g/mol
CAS Number897478-04-5

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that its activity may be linked to the interactions facilitated by the benzothiazole and piperazine moieties. Compounds with similar structures have been investigated for their roles as inhibitors in various biological pathways, particularly in neuropharmacology and cancer research.

Cholinesterase Inhibition

Research has demonstrated that derivatives containing similar structural components exhibit significant cholinesterase inhibition. For instance, compounds derived from 4-fluorobenzoic acid have shown promising activity against acetylcholinesterase and butyrylcholinesterase, suggesting that the target compound could also possess similar properties .

Anticancer Activity

Benzothiazole derivatives are known for their anticancer properties. In studies focusing on related compounds, it has been observed that modifications in the benzothiazole structure can enhance cytotoxicity against various cancer cell lines. The presence of the methoxy group in the current compound may further potentiate its anticancer effects due to increased lipophilicity and improved cellular uptake .

Case Studies and Research Findings

  • Cholinesterase Inhibition Study :
    • A study synthesized various derivatives and evaluated their IC50 values against acetylcholinesterase. The most active compounds showed IC50 values comparable to known inhibitors like tacrine .
  • Anticancer Activity :
    • A series of benzothiazole derivatives were tested for cytotoxicity against human cancer cell lines. The introduction of methoxy groups significantly increased potency, indicating that similar modifications on the target compound may enhance its anticancer activity .
  • Binding Affinity Studies :
    • Binding affinity assays conducted on structurally related compounds revealed significant interactions with cannabinoid receptors. These studies suggest potential applications in modulating neurochemical pathways .

Q & A

Q. What are the key steps in synthesizing 3-(4-fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

Sulfonylation : Reacting a fluorobenzene derivative with a sulfonyl chloride to introduce the 4-fluorobenzenesulfonyl group.

Piperazine Functionalization : Coupling the sulfonyl intermediate with a piperazine derivative bearing a 4-methoxybenzothiazole moiety.

Ketone Formation : Using a propan-1-one backbone to link the sulfonyl and piperazine groups via nucleophilic acyl substitution.

  • Key Conditions : Dichloromethane or ethanol as solvents, reflux conditions (12–24 hours), and purification via silica gel chromatography (EtOAc/petroleum ether mixtures) .
  • Example Yield : 48% after column chromatography, as reported in analogous piperazinyl ketone syntheses .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Critical for confirming 3D molecular geometry. Data collection uses Mo/Kα radiation (λ = 0.71073 Å), with refinement via SHELXL .
  • Spectroscopy :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm).
  • IR Spectroscopy : Confirms sulfonyl (S=O stretching at ~1350 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₁FN₃O₃S: 402.1284) .

Advanced Research Questions

Q. What computational tools are recommended for resolving crystallographic data inconsistencies?

  • Methodological Answer :
  • SHELX Suite : SHELXL refines small-molecule structures with high precision, handling twinning and disorder via iterative least-squares minimization .
  • CCP4 Programs : For macromolecular applications, REFMAC5 (CCP4 suite) refines against high-resolution data, while PHASER handles experimental phasing .
  • Data Contradiction Analysis : Compare R-factors (R₁ < 0.05 for high-quality data), check residual electron density maps for unmodeled solvent/ions, and validate geometric parameters (e.g., bond lengths ± 0.02 Å) .

Q. How can synthetic yields be optimized for analogs with bulky substituents?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of bulky intermediates.
  • Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, or phase-transfer catalysts for biphasic reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 10–15% for sterically hindered analogs .
  • Example : A similar piperazinyl derivative achieved 65% yield using DMF and microwave heating at 120°C for 40 minutes .

Q. What strategies mitigate challenges in crystallizing sulfonamide-piperazine hybrids?

  • Methodological Answer :
  • Co-Crystallization : Add co-formers (e.g., trifluoroacetic acid) to stabilize hydrogen-bond networks .
  • Slow Evaporation : Use low-polarity solvents (e.g., hexane/EtOAc) to promote gradual crystal growth.
  • Temperature Gradients : Cool solutions from 50°C to 4°C over 48 hours to enhance nucleation.
  • Case Study : A trifluoroacetate salt of a fluorobenzoyl-piperazine derivative crystallized in the monoclinic P2₁/c space group with Z = 4 .

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